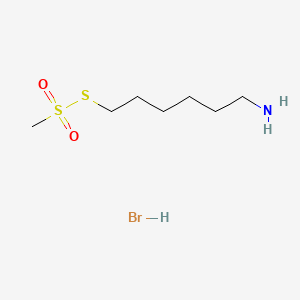
Bivalirudin Trifluoroacetic Acid Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of Bivalirudin Trifluoroacetic Acid Salt involves complex chemical processes. A study by Abdel-Magid et al. (1996) discusses the use of Sodium triacetoxyborohydride as a general reducing agent for the reductive amination of aldehydes and ketones, which could be relevant to the synthesis process of this compound (Abdel-Magid et al., 1996).
Molecular Structure Analysis
Analyzing the molecular structure of Bivalirudin Trifluoroacetic Acid Salt can involve studies similar to that of Reiss, Frank, and Schneider (1995), which detailed the crystal structure of a bismuth(III) trifluoroacetate adduct (Reiss, Frank, & Schneider, 1995).
Chemical Reactions and Properties
The chemical properties of Bivalirudin Trifluoroacetic Acid Salt can be gleaned from studies like that of Carreras et al. (2017), who investigated the synthesis of aryl(2,4,6-trimethoxyphenyl)iodonium trifluoroacetate salts, demonstrating the reactivity and interaction of trifluoroacetate compounds (Carreras, Sandtorv, & Stuart, 2017).
Physical Properties Analysis
The physical properties of Bivalirudin Trifluoroacetic Acid Salt can be understood by examining studies like that of Mootz and Schilling (1992), who investigated the crystal structure of trifluoroacetic acid hydrates (Mootz & Schilling, 1992).
科学的研究の応用
Introduction to Bivalirudin Trifluoroacetic Acid Salt
Bivalirudin, a synthetic 20-amino acid peptide, serves as a direct thrombin inhibitor. It binds specifically and reversibly to both fibrin-bound and unbound thrombin. This property makes it a potent anticoagulant, particularly in the context of percutaneous coronary intervention (PCI), where it's approved for use in Europe and the US. Its effectiveness, coupled with a reduced risk of bleeding complications, positions bivalirudin as a viable alternative to heparin in PCI, especially for patients with heparin-induced thrombocytopenia (HIT) or those at high risk of bleeding complications (Moen, Keating, & Wellington, 2005).
Bivalirudin's Role in Percutaneous Coronary Intervention
Clinical trials and meta-analyses have demonstrated bivalirudin's viability as an alternative to unfractionated and low-molecular-weight heparins in PCI and acute coronary syndrome (ACS) settings. Its direct inhibition of thrombin offers pharmacokinetic and pharmacodynamic advantages, leading to a consistent reduction in bleeding rates without compromising anti-thrombotic efficacy. This characteristic has prompted discussions about bivalirudin's economic benefits, potentially due to a decreased need for glycoprotein IIb/IIIa inhibitors (Lehman & Chew, 2006).
Exploring Bivalirudin's Pharmacology and Clinical Application
Bivalirudin's bivalent and reversible binding to thrombin inhibits its action, distinguishing it from indirect anticoagulants. Its pharmacological profile includes enzymatic metabolism and low immunogenicity, reducing dependence on renal clearance and the potential for anaphylaxis. Ongoing research into its use during cardiac surgery, both off and on-pump, and anecdotal evidence of its effectiveness in treating HIT suggests bivalirudin's expanding role in anticoagulation therapy (Warkentin & Koster, 2005).
Bivalirudin in Pediatric Extracorporeal Membrane Oxygenation
In pediatric extracorporeal membrane oxygenation (ECMO), bivalirudin presents as an effective alternative anticoagulant for patients who have failed unfractionated heparin anticoagulation. Recent studies suggest it may be associated with decreased blood product transfusion and cost, with similar clinical outcomes. However, its monitoring requires attention to the limitations of aPTT and the exploration of other assays for accurate dosing (Ryerson & McMichael, 2022).
Safety And Hazards
Trifluoroacetic Acid, a component of Bivalirudin Trifluoroacetic Acid Salt, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), particularly the respiratory system .
将来の方向性
Bivalirudin is currently used to manage and treat patients undergoing percutaneous coronary intervention for acute myocardial infarction . It has broader applications in thromboembolic disease, cardiopulmonary bypass, and extracorporeal membrane oxygenation . Future research may explore its potential uses in other medical conditions .
特性
CAS番号 |
1124915-67-8 |
|---|---|
製品名 |
Bivalirudin Trifluoroacetic Acid Salt |
分子式 |
C₉₈H₁₃₈N₂₄O₃₃ . (C ₂HF₃O₂)ₓ |
分子量 |
2180.2911402 |
同義語 |
D-Phenylalanyl-L-prolyl-L-arginyl-L-prolylglycylglycylglycylglycyl-L-asparaginylglycyl-L-α-aspartyl-L-phenylalanyl-L-α-glutamyl-L-α-glutamyl-L-isoleucyl-L-prolyl-L-α-glutamyl-L-α-glutamyl-L-tyrosyl-L-leucine Trifluoroacetic Acid Salt; Angiomax; Angio |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



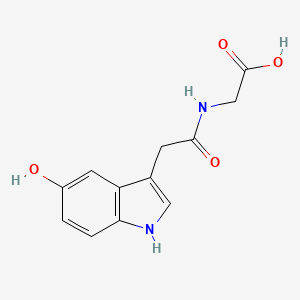
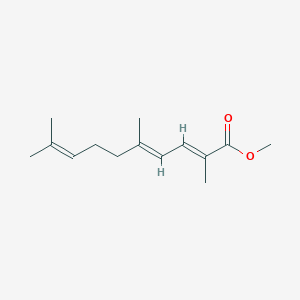
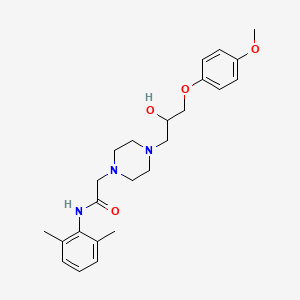
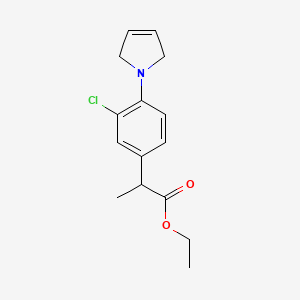
![Methyl 4-[3,6,8-tris(4-methoxycarbonylphenyl)pyren-1-yl]benzoate](/img/structure/B1145475.png)
